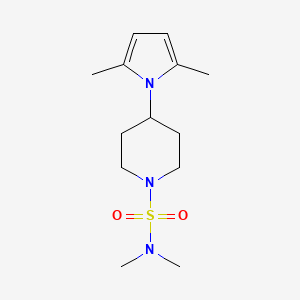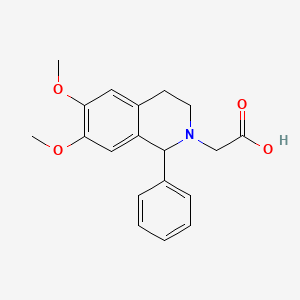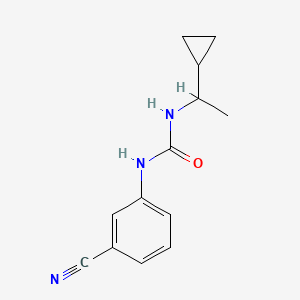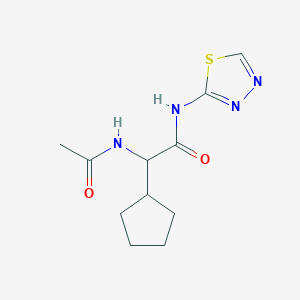
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively researched for its therapeutic potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用机制
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These receptors are involved in the growth and proliferation of cancer cells, and their inhibition by 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been shown to lead to the inhibition of angiogenesis and tumor growth. 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide also inhibits the activity of other kinases, such as RET and FLT3, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis, which is the process of the formation of new blood vessels. This leads to the inhibition of tumor growth and metastasis. 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide also induces apoptosis, which is the programmed cell death of cancer cells. It has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
实验室实验的优点和局限性
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. It is also relatively expensive, which can limit its use in some labs.
未来方向
There are several future directions for the research on 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide. One direction is to investigate its potential therapeutic applications in other types of cancer. Another direction is to develop new 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide derivatives that have improved efficacy and fewer side effects. Additionally, the combination of 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new delivery methods for 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, such as nanoparticles and liposomes, is another area of future research.
Conclusion
In conclusion, 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its mechanism of action has been extensively studied, and its biochemical and physiological effects have been well documented. While it has some limitations for lab experiments, there are several future directions for the research on 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, including investigating its potential therapeutic applications in other types of cancer, developing new 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide derivatives, and exploring new delivery methods.
合成方法
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide can be synthesized through a multi-step process, involving several chemical reactions. The first step involves the condensation of 2,5-dimethylpyrrole with N,N-dimethylpiperidine-1-sulfonyl chloride, which results in the formation of 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide. This compound is then subjected to further chemical reactions to yield 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide.
科学研究应用
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been extensively researched for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors are involved in the growth and proliferation of cancer cells, and their inhibition by 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has shown promising results in preclinical studies.
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-11-5-6-12(2)16(11)13-7-9-15(10-8-13)19(17,18)14(3)4/h5-6,13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZVRYHERYPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCN(CC2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)





![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
